1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
“1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid” is a chemical compound . It consists of a piperidine ring, which is a common structural motif in many pharmaceuticals , and a benzothiazol-2-yl group .
Synthesis Analysis
The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Piperidine derivatives are synthesized using various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring and a benzothiazol-2-yl group . The piperidine ring is a six-membered heterocyclic ring with one nitrogen atom .Scientific Research Applications
Antimicrobial Activity
Synthesis of derivatives related to 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid has shown promising antimicrobial activity. Research has demonstrated the creation of various compounds with potential antibacterial and antifungal effects. Specifically, studies highlight the synthesis and microbial studies of new pyridine derivatives, revealing variable and modest activity against bacterial and fungal strains. This includes research by Patel and Agravat (2007, 2011) and Shafi et al. (2021), who explored the antimicrobial efficacy of piperidine substituted benzothiazole derivatives and other related compounds. These findings suggest a significant potential for developing new antimicrobial agents based on the structural backbone of this compound and its derivatives (Patel, Agravat, & Shaikh, 2011), (Patel & Agravat, 2007), (Shafi, Rajesh, & Senthilkumar, 2021).
Cancer Research
Compounds bearing the this compound motif have also been investigated for their potential in cancer treatment. The aurora kinase inhibitor study, for example, suggests that derivatives could inhibit Aurora A, a protein associated with cancer cell proliferation. This points to the possibility of using these compounds in the development of new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Chemical Synthesis and Characterization
Considerable research has been dedicated to the synthesis, characterization, and evaluation of derivatives for their biological activities. Studies involve the creation of novel compounds through chemical reactions, showcasing the versatility of this compound as a core structure for further chemical modifications. These efforts have yielded compounds with potential antimicrobial, antifungal, and anticancer activities, underscoring the importance of this chemical scaffold in drug development and medicinal chemistry. Notably, the work of Patel, Agravat, and Shaikh (2010) and other researchers exemplifies the ongoing exploration of the chemical space around this molecule for diverse biological applications (Patel, Agravat, & Shaikh, 2010).
Molecular Docking Studies
Molecular docking studies have provided insights into how derivatives of this compound might interact with biological targets. This includes investigations into their binding affinity with estrogen and progesterone receptors, which are relevant in the context of breast cancer research. Such studies are crucial for understanding the mechanism of action of these compounds and guiding the design of more effective therapeutic agents (Shirani, Maleki, Asadi, & Dinari, 2021).
Future Directions
Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the study and application of “1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid” and similar compounds have a promising future in the field of drug discovery .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOHLDYQGWVCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181811-44-9 |
Source
|
Record name | 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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